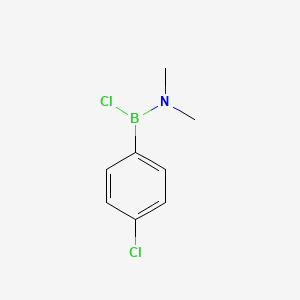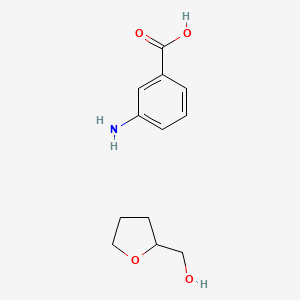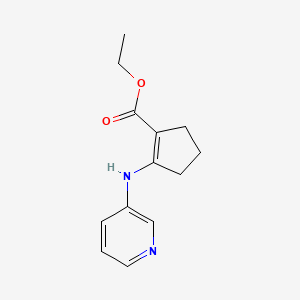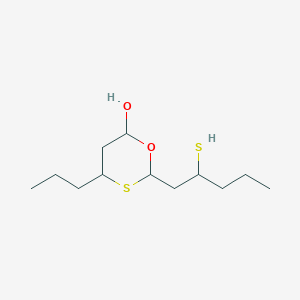![molecular formula C11H19NO3Si B14577596 1-{3-[(Trimethylsilyl)oxy]but-2-enoyl}pyrrolidin-2-one CAS No. 61334-43-8](/img/structure/B14577596.png)
1-{3-[(Trimethylsilyl)oxy]but-2-enoyl}pyrrolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-{3-[(Trimethylsilyl)oxy]but-2-enoyl}pyrrolidin-2-one is a compound that features a pyrrolidinone ring substituted with a trimethylsilyl group. This compound is part of a broader class of silicon-based reagents that are often used in organic synthesis due to their unique reactivity and stability . The presence of the trimethylsilyl group imparts specific properties to the molecule, making it useful in various chemical reactions and applications.
Preparation Methods
The synthesis of 1-{3-[(Trimethylsilyl)oxy]but-2-enoyl}pyrrolidin-2-one typically involves the reaction of 2-trimethylsilylethyl carbonochloridite with N-hydroxysuccinimide . This reaction proceeds under mild conditions and results in the formation of the desired product with high yield. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring cost-effectiveness and efficiency.
Chemical Reactions Analysis
1-{3-[(Trimethylsilyl)oxy]but-2-enoyl}pyrrolidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The trimethylsilyl group can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like halides. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-{3-[(Trimethylsilyl)oxy]but-2-enoyl}pyrrolidin-2-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-{3-[(Trimethylsilyl)oxy]but-2-enoyl}pyrrolidin-2-one involves its ability to act as a nucleophile or electrophile in various chemical reactions. The trimethylsilyl group can stabilize reaction intermediates, facilitating the formation of desired products. The molecular targets and pathways involved depend on the specific application and reaction conditions .
Comparison with Similar Compounds
1-{3-[(Trimethylsilyl)oxy]but-2-enoyl}pyrrolidin-2-one can be compared with other similar compounds, such as:
1-[2-(Trimethylsilyl)ethoxycarbonyloxy]pyrrolidin-2,5-dione: This compound also features a trimethylsilyl group and is used in similar applications.
4-(Trimethylsilyl)-3-butyn-2-one: Another silicon-based reagent with applications in organic synthesis.
2-Ethyl 1,3-bis(trimethylsilyl) 2-((trimethylsilyl)oxy)propane-1,2,3-tricarboxylate: A compound with multiple trimethylsilyl groups used in specialized chemical reactions.
The uniqueness of this compound lies in its specific reactivity and stability, making it a valuable reagent in various scientific and industrial applications.
Properties
CAS No. |
61334-43-8 |
|---|---|
Molecular Formula |
C11H19NO3Si |
Molecular Weight |
241.36 g/mol |
IUPAC Name |
1-(3-trimethylsilyloxybut-2-enoyl)pyrrolidin-2-one |
InChI |
InChI=1S/C11H19NO3Si/c1-9(15-16(2,3)4)8-11(14)12-7-5-6-10(12)13/h8H,5-7H2,1-4H3 |
InChI Key |
ZZIZYSDUNOBTFM-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CC(=O)N1CCCC1=O)O[Si](C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(2-Bromocyclohept-2-en-1-yl)oxy]ethanol](/img/structure/B14577514.png)



![2-[4-(Diethylamino)phenoxy]cyclohexan-1-one](/img/structure/B14577525.png)


![4-[(3-Hydroxynaphthalene-2-carbonyl)amino]benzoyl chloride](/img/structure/B14577554.png)






